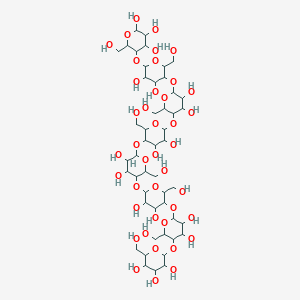

Maltooctaose

Description

Propriétés

IUPAC Name |

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6156-84-9 | |

| Record name | Maltooctaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Maltooctaose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose, a linear maltooligosaccharide, is composed of eight α-(1→4) linked D-glucose units. As a significant carbohydrate, it serves as a valuable tool in various scientific disciplines, including biochemistry, enzymology, and drug delivery research. Its well-defined structure makes it an ideal substrate for studying the activity of amylolytic enzymes and a building block for the synthesis of more complex carbohydrate structures. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and modification, and a visualization of its role in metabolic pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄₈H₈₂O₄₁ | [1][2] |

| Molecular Weight | 1315.13 g/mol | [1][2] |

| CAS Number | 6156-84-9 | [1] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 225-228°C (with decomposition) | [1][3] |

| Solubility | Soluble in water. Greater than 50 g in 100 cm³ of water at 25°C.[4][5] Sparingly soluble in methanol.[4] | |

| Purity | Typically >80% or >90%, depending on the grade.[6][7] | |

| Stability | Stable for over 2 years under recommended storage conditions (ambient temperature).[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for maltopentaose and is suitable for the analysis of this compound purity.

-

Principle: HPLC separates this compound from other maltooligosaccharides based on their differential partitioning between a stationary phase and a mobile phase. A refractive index detector (RID) is commonly used for detection as carbohydrates lack a strong UV chromophore.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

-

Column: Amino (NH₂) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 40 °C).

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 2 mg/mL.

-

Ensure the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total peak area of all oligosaccharides in the chromatogram.

Enzymatic Production of this compound from γ-Cyclodextrin

-

Principle: Specific amylolytic enzymes, such as cyclodextrinase from Bacillus sphaericus or a thermostable amylase from Pyrococcus furiosus, can hydrolyze the α-1,4-glycosidic bonds of γ-cyclodextrin to produce linear this compound.[1][8]

-

Materials:

-

γ-Cyclodextrin

-

Cyclodextrinase or thermostable amylase

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system for analysis

-

-

Procedure:

-

Prepare a solution of γ-cyclodextrin (e.g., 10 mg/mL) in the reaction buffer.

-

Pre-incubate the substrate solution at the optimal temperature for the chosen enzyme (e.g., 37°C for cyclodextrinase or higher for thermostable amylase).

-

Add the enzyme to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture for a specific period (e.g., 1-24 hours), taking aliquots at different time points.

-

Stop the reaction in the aliquots by adding the quenching solution.

-

Analyze the reaction products by HPLC to determine the yield of this compound.

-

Purify this compound from the reaction mixture using techniques like size-exclusion chromatography.

-

Enzymatic Hydrolysis of this compound by α-Amylase

-

Principle: α-Amylase catalyzes the endo-hydrolysis of α-1,4-glycosidic bonds in this compound, producing smaller maltooligosaccharides. The rate of hydrolysis can be monitored by measuring the increase in reducing ends or by quantifying the disappearance of the substrate and the appearance of products using HPLC.

-

Materials:

-

This compound

-

α-Amylase (e.g., from Aspergillus oryzae)

-

Reaction buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9 at 20°C)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay or an HPLC system.

-

-

Procedure (using DNS assay):

-

Prepare a stock solution of this compound (e.g., 1% w/v) in the reaction buffer.

-

Prepare a series of maltose standards for the calibration curve.

-

Pipette 1.0 mL of the this compound solution into test tubes and pre-incubate at the assay temperature (e.g., 20°C).

-

Initiate the reaction by adding a defined amount of α-amylase solution.

-

Incubate for a precise time period (e.g., 10 minutes).

-

Stop the reaction by adding 2.0 mL of DNS reagent.

-

Boil the tubes for 5-15 minutes to allow for color development.

-

Cool the tubes to room temperature and add 20 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Determine the amount of reducing sugar produced from the maltose standard curve.

-

Signaling Pathways and Logical Relationships

Maltose/Maltodextrin Metabolic Pathway

This compound, as a maltodextrin, is a key intermediate in the metabolism of starch and glycogen in various organisms. The following diagram illustrates a generalized pathway for maltodextrin metabolism, drawing on elements from bacterial systems like E. coli and Actinoplanes sp.[9][10]

Caption: Generalized metabolic pathway of maltodextrins.

Experimental Workflow for Enzymatic Production and Purity Analysis of this compound

The following diagram outlines the logical steps involved in producing this compound from γ-cyclodextrin and subsequently verifying its purity.

Caption: Workflow for this compound production and analysis.

References

- 1. tainstruments.com [tainstruments.com]

- 2. iajps.com [iajps.com]

- 3. Virtual Labs [cds-iiith.vlabs.ac.in]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umw.edu.pl [umw.edu.pl]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. To determine the specific rotation of a sugar using a polarimeter. (Objective) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Production of Maltooctaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose, a linear maltooligosaccharide composed of eight α-1,4-linked D-glucose units, is a compound of increasing interest in various scientific fields, including biochemistry, food science, and pharmaceutical development. Its specific chain length imparts unique physicochemical properties that make it a valuable tool for studying carbohydrate-protein interactions, as a substrate for specific amylolytic enzymes, and as a potential functional food ingredient. This technical guide provides a comprehensive overview of the natural occurrence of this compound and detailed methodologies for its production and purification.

Natural Sources of this compound

While maltooligosaccharides are widespread in nature as products of starch metabolism, the specific natural source of this compound is not extensively documented. However, its presence has been identified in the following:

-

Plants: this compound has been reported to be a constituent of Panax ginseng C. A. Meyer (Araliaceae)[1][2]. Ginseng is a well-known medicinal plant, and its complex carbohydrate profile, including various oligosaccharides, is thought to contribute to its biological activities[3][4][5]. The exact concentration of this compound in ginseng roots is not well-quantified in publicly available literature and is likely to vary depending on the age, processing, and origin of the plant material.

Production of this compound

Due to its low abundance in natural sources, this compound for research and industrial purposes is primarily produced through enzymatic synthesis. Two principal methods have been established: the enzymatic hydrolysis of starch and the ring-opening of cyclodextrins.

Enzymatic Production from Starch

This method utilizes a specific debranching enzyme to hydrolyze amylopectin, the branched component of starch, to yield a mixture of linear maltooligosaccharides, including this compound.

Enzyme: Debranching enzyme from Nostoc punctiforme (NPDE)[6][7]. This enzyme exhibits dual activity, hydrolyzing α-1,6-glycosidic linkages and subsequently α-1,4-glycosidic linkages in long-chain maltooligosaccharides.

Experimental Protocol: Production of a this compound-Rich Mixture from Soluble Starch

-

Substrate Preparation: Prepare a solution of soluble starch (e.g., 10% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0).

-

Enzymatic Reaction:

-

Add the debranching enzyme from Nostoc punctiforme to the starch solution. The optimal enzyme concentration should be determined empirically but a starting point of 10 U/g of starch can be used.

-

For enhanced yield, isoamylase can be added to the reaction mixture[6].

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C) with gentle agitation.

-

Monitor the reaction progress by periodically taking aliquots and analyzing the product distribution using High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Termination: Once the desired concentration of this compound is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Purification:

-

Ethanol Precipitation: Add cold ethanol to the reaction mixture to a final concentration of 70-80% (v/v) to precipitate higher molecular weight dextrins and remaining starch, while keeping shorter oligosaccharides, including this compound, in solution[3][6][8][9][10]. Centrifuge to pellet the precipitate and collect the supernatant.

-

Gel Permeation Chromatography (GPC): Concentrate the supernatant and apply it to a gel permeation chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6) equilibrated with deionized water[2][6][11][12][13][14]. Elute with deionized water and collect fractions. Monitor the fractions for the presence of this compound using HPLC. Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | Soluble Starch | [6] |

| Enzyme | Nostoc punctiforme Debranching Enzyme (NPDE) | [6] |

| Yield of this compound | 18 g per 100 g of starch | [6] |

| Purity of this compound in Mixture | > 60% | [6] |

Enzymatic Production from γ-Cyclodextrin

This method involves the specific ring-opening of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units, using a thermostable amylase.

Enzyme: Thermostable α-amylase from the hyperthermophilic archaeon Pyrococcus furiosus (PFTA)[1][15][16][17][18]. This enzyme preferentially hydrolyzes γ-cyclodextrin to produce this compound.

Experimental Protocol: Production of this compound from γ-Cyclodextrin

-

Substrate Preparation: Prepare a solution of γ-cyclodextrin (e.g., 5% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.5).

-

Enzymatic Reaction:

-

Add the purified recombinant Pyrococcus furiosus thermostable amylase to the γ-cyclodextrin solution. The optimal enzyme-to-substrate ratio should be determined experimentally.

-

Incubate the reaction at a high temperature, typically around 90-100°C, which is the optimal temperature for this thermostable enzyme[17][18].

-

Monitor the formation of this compound over time using HPLC. The reaction is generally rapid.

-

-

Reaction Termination: Cool the reaction mixture to stop the enzymatic activity. Due to the high thermostability of the enzyme, heat inactivation may not be practical. The reaction can be stopped by rapid cooling and subsequent purification steps.

-

Purification: The primary product of this reaction is this compound, with minimal byproducts. Further purification to remove the enzyme and any unreacted cyclodextrin can be achieved by:

-

Ultrafiltration: To remove the high molecular weight enzyme.

-

Gel Permeation Chromatography (GPC): As described in the previous section, to separate this compound from any remaining γ-cyclodextrin or smaller oligosaccharides.

-

Quantitative Data:

Purification and Analysis

3.1. Purification Methodologies

-

Ethanol Precipitation: This technique is effective for separating oligosaccharides of different degrees of polymerization (DP). As the ethanol concentration in an aqueous solution is increased, larger polysaccharides and oligosaccharides precipitate first[3][8][9][10]. A general protocol involves the slow addition of cold ethanol (e.g., 95%) to the oligosaccharide solution with stirring, followed by incubation at a low temperature (e.g., 4°C or -20°C) to allow for precipitation. The precipitate is then collected by centrifugation[19][20][21][22].

-

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, this is a powerful technique for separating molecules based on their size in solution[2][11][12][13][14]. For maltooligosaccharide purification, columns packed with porous beads (e.g., Sephadex, Bio-Gel) are used. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer retention time. The mobile phase is typically deionized water or a buffer solution.

3.2. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for the separation and quantification of maltooligosaccharides.

-

Column: Amine-based columns (e.g., aminopropyl-silica) or specialized carbohydrate analysis columns are commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: A refractive index (RI) detector is most commonly used for underivatized carbohydrates.

-

Visualizations

Experimental Workflow: Enzymatic Production of this compound from Starch

References

- 1. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. ethanol-precipitation-of-mannooligosaccharides-from-subcritical-water-treated-coconut-meal-hydrolysate - Ask this paper | Bohrium [bohrium.com]

- 4. Analysis of Ginsenoside Content (Panax ginseng) from Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a novel debranching enzyme from Nostoc punctiforme possessing a high specificity for long branched chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 10. Research progress on the ethanol precipitation process of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 13. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. journals.asm.org [journals.asm.org]

- 16. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase. | Sigma-Aldrich [sigmaaldrich.com]

- 17. Enzymatic Analysis of an Amylolytic Enzyme from the Hyperthermophilic Archaeon Pyrococcus furiosus Reveals Its Novel Catalytic Properties as both an α-Amylase and a Cyclodextrin-Hydrolyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Production of Soluble Pyrococcus furiosus α-Amylase in Bacillus subtilis through Chaperone Co-Expression, Heat Treatment and Fermentation Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Maltodextrin System of Escherichia coli: Glycogen-Derived Endogenous Induction and Osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 22. Quality Evaluation of Panax ginseng Roots Using a Rapid Resolution LC-QTOF/MS-Based Metabolomics Approach | MDPI [mdpi.com]

Maltooctaose CAS number and molecular weight

An In-depth Technical Guide to Maltooctaose for Researchers and Drug Development Professionals

Introduction

This compound is a linear oligosaccharide composed of eight α-1,4 linked D-glucose units. As a member of the maltooligosaccharide series, it serves as a valuable substrate in various biochemical assays and a tool for studying carbohydrate metabolism and enzyme kinetics. This document provides a comprehensive overview of the chemical properties, relevant metabolic pathways, and experimental applications of this compound, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a well-defined carbohydrate that is useful in studying amylolytic enzymes. Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are presented in the table below.

| Property | Value | Citations |

| CAS Number | 66567-45-1 (primary), 6156-84-9 | [1][2][3][4] |

| Molecular Formula | C48H82O41 | [1][2] |

| Molecular Weight | 1315.14 g/mol | [1][4] |

| Purity | Typically >90% or ≥80% | [1][2] |

| Appearance | Off-white to light yellow solid powder | [1][3] |

| Melting Point | 225-228°C (with decomposition) |

This compound in Biological Systems: The Maltodextrin Metabolism Pathway

In microorganisms such as Escherichia coli, this compound and other maltodextrins are metabolized through a well-characterized pathway involving a series of enzymes. Understanding this pathway is crucial for research in microbiology, enzyme engineering, and antimicrobial drug development. The key enzymes involved are MalQ (amylomaltase), MalP (maltodextrin phosphorylase), and MalZ (maltodextrin glucosidase)[1][5].

The pathway illustrates the breakdown and synthesis of maltodextrins, with the 4-α-glucanotransferase MalQ playing a central role[1][6]. MalQ catalyzes the transfer of glucosyl units from one maltodextrin to another, leading to the elongation of acceptor molecules and the release of glucose[1]. MalP degrades longer-chain maltodextrins by removing glucose-1-phosphate from the non-reducing end, while MalZ cleaves glucose from the reducing end[1][5].

Experimental Protocols Featuring this compound

This compound is an ideal substrate for assaying the activity of α-amylase and other carbohydrate-active enzymes. Below is a detailed methodology for a coupled enzymatic assay to determine α-amylase activity.

Coupled Spectrophotometric Assay for α-Amylase Activity

This method relies on a series of coupled enzymatic reactions that ultimately lead to the production of a chromophore or a change in absorbance, which is proportional to the α-amylase activity. While some protocols use maltopentaose, this compound can also be used as the initial substrate.

Principle:

-

Hydrolysis by α-Amylase: α-amylase hydrolyzes this compound into smaller oligosaccharides.

-

Hydrolysis by α-Glucosidase: These smaller oligosaccharides are then completely hydrolyzed to D-glucose by α-glucosidase.

-

Phosphorylation of Glucose: Hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P) in the presence of ATP.

-

Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically[7].

Reagents and Materials:

-

This compound solution (Substrate)

-

α-Glucosidase

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Buffer solution (e.g., 20 mM Sodium Phosphate with 6.7 mM Sodium Chloride, pH 6.9 at 20°C)

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder or water bath (37°C)

Procedure:

-

Prepare a reaction mixture: In a cuvette, combine the buffer solution, α-glucosidase, hexokinase, G6PDH, ATP, and NADP+.

-

Pre-incubate: Incubate the reaction mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate and to consume any endogenous glucose.

-

Initiate the reaction: Add the α-amylase sample to the cuvette, mix quickly, and immediately start monitoring the absorbance at 340 nm.

-

Data collection: Record the change in absorbance over time for 5-10 minutes.

-

Calculate activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The α-amylase activity can then be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Applications in Drug Development

Maltooligosaccharides and their derivatives are being explored for various pharmaceutical applications. Their non-toxic and non-irritable nature makes them suitable as surfactants and drug carriers to improve the absorption and bioavailability of therapeutic agents[8]. For instance, alkylmaltooligosaccharides can enhance the delivery of drugs across membrane barriers without compromising the structural integrity of those membranes[8]. Furthermore, as substrates for enzymes like α-amylase, which is a therapeutic target in conditions such as diabetes, this compound is a critical tool for screening and characterizing enzyme inhibitors.

References

- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound DP8 (>99% HPLC) [elicityl-oligotech.com]

- 5. Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of MalQ Enzyme in a Reconstructed Maltose/Maltodextrin Pathway in Actinoplanes sp. SE50/110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Maltooctaose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltooctaose, a linear oligosaccharide composed of eight α-1,4 linked glucose units, plays a multifaceted role in carbohydrate metabolism. While not as extensively studied as smaller sugars, its unique properties as a complex carbohydrate influence digestive processes, gut microbiota composition, and potentially, systemic metabolic regulation. This technical guide provides an in-depth analysis of the current understanding of this compound metabolism, from its initial enzymatic breakdown to its fermentation in the colon. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to serve as a comprehensive resource for researchers in the fields of nutrition, microbiology, and drug development.

Introduction

This compound is a member of the maltooligosaccharide series, which are products of starch hydrolysis. As a larger oligosaccharide, its metabolic fate is distinct from that of simple sugars, involving a multi-step process of digestion and fermentation. Understanding the intricacies of this compound metabolism is crucial for developing novel prebiotics, designing functional foods, and exploring its therapeutic potential in metabolic disorders.

Digestion and Absorption of this compound

The initial step in the metabolism of this compound is its hydrolysis in the small intestine, primarily by pancreatic α-amylase. This enzyme cleaves the internal α-1,4-glycosidic bonds, breaking down this compound into smaller maltooligosaccharides and maltose.

Enzymatic Hydrolysis of this compound

The efficiency of this compound digestion is determined by the kinetic parameters of α-amylase. While specific kinetic data for this compound is limited, studies on other maltooligosaccharides provide valuable insights into the enzymatic process. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic rate, respectively.

Table 1: Kinetic Parameters of Human Pancreatic α-Amylase for Various Maltooligosaccharides

| Substrate | Km (mg/mL) | Vmax (U/mL) | Reference |

| Starch | 1.3 | 39 | [1] |

| Starch | 0.878 | 81.30 | [2] |

| Starch | 6.2 | 1.04 µmol mg⁻¹ min⁻¹ | [3] |

Intestinal Permeability

The absorption of this compound and its smaller hydrolysis products across the intestinal epithelium is a critical factor in its bioavailability. The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of compounds. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport across the cell monolayer.

While a specific Papp value for this compound has not been reported, the general consensus is that larger oligosaccharides have very low permeability. Compounds with a Papp value below 1 x 10⁻⁶ cm/s are considered to have low absorption[1]. It is expected that intact this compound would fall into this category, with the majority of its glucose units being absorbed only after hydrolysis.

Table 2: General Classification of Intestinal Permeability based on Caco-2 Papp Values

| Permeability Classification | Papp Value (cm/s) | Expected In Vivo Absorption |

| Low | < 1 x 10⁻⁶ | < 20% |

| Moderate | 1 - 10 x 10⁻⁶ | 20% - 70% |

| High | > 10 x 10⁻⁶ | > 70% |

Reference:[1]

Fermentation of this compound by Gut Microbiota

Undigested this compound and larger maltooligosaccharides pass into the large intestine, where they become substrates for fermentation by the resident gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have significant physiological effects.

Prebiotic Potential of this compound

The ability of this compound to selectively promote the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, underscores its prebiotic potential.

Short-Chain Fatty Acid Production

The primary end-products of this compound fermentation are the SCFAs: acetate, propionate, and butyrate. The relative proportions of these SCFAs can vary depending on the composition of the gut microbiota.

Table 3: Representative SCFA Production from In Vitro Fermentation of Various Carbohydrates by Human Fecal Microbiota

| Substrate | Total SCFA (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |

| Inulin | 72 - 116 | 49-64% of total | 15-23% of total | 16-33% of total | [4] |

| Lactose | - | - | - | Significantly increased vs. control | [4] |

Note: Specific quantitative data for this compound fermentation is not available. The data for inulin and lactose provide a reference for the expected range and profile of SCFA production from fermentable carbohydrates.

Potential Roles in Metabolic Signaling

The metabolic products of this compound, particularly the SCFAs, can influence systemic metabolic signaling pathways. However, direct effects of this compound itself on these pathways are not well-established.

Glucagon-Like Peptide-1 (GLP-1) Secretion

GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion. Some carbohydrates and their fermentation products can stimulate GLP-1 release from enteroendocrine L-cells (e.g., STC-1 cell line). While direct studies on this compound are lacking, other food components have been shown to increase GLP-1 secretion in vitro[5][6].

GLUT4 Translocation

GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. Its translocation to the cell surface is a key step in glucose uptake. The impact of this compound or its metabolites on GLUT4 translocation has not been directly investigated. L6 myotubes are a common in vitro model for studying GLUT4 translocation in skeletal muscle[7][8].

Experimental Protocols

In Vitro Digestion of this compound

Objective: To simulate the enzymatic digestion of this compound in the small intestine.

Materials:

-

This compound solution (e.g., 1% w/v in phosphate buffer)

-

Porcine pancreatic α-amylase (e.g., 100 U/mL)

-

Phosphate buffer (pH 6.9)

-

Water bath at 37°C

-

DNSA (3,5-dinitrosalicylic acid) reagent for reducing sugar analysis or HPLC system for product quantification.

Protocol:

-

Prepare a reaction mixture containing the this compound solution and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the α-amylase solution.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stopping reagent (e.g., HCl).

-

Analyze the hydrolysis products (maltose, maltotriose, etc.) and remaining this compound using HPLC or a reducing sugar assay.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well format)

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

This compound solution in transport buffer

-

LC-MS/MS or a suitable analytical method for quantifying this compound.

Protocol:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh transport buffer.

-

Quantify the concentration of this compound in the collected samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

In Vitro Fermentation by Human Fecal Microbiota

Objective: To determine the SCFA profile produced from the fermentation of this compound.

Materials:

-

Fresh human fecal samples from healthy donors

-

Anaerobic fermentation medium

-

This compound

-

Anaerobic chamber or jars

-

Gas chromatography (GC) system for SCFA analysis.

Protocol:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in an anaerobic medium.

-

In an anaerobic environment, dispense the fecal slurry into fermentation vessels.

-

Add this compound as the substrate to the test vessels. Include a control vessel with no added carbohydrate.

-

Incubate the vessels anaerobically at 37°C.

-

At different time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation broth.

-

Centrifuge the samples to remove bacterial cells and particulate matter.

-

Acidify the supernatant and extract the SCFAs.

-

Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.

Conclusion

This compound is a complex carbohydrate with a distinct metabolic profile. Its digestion is initiated by α-amylase in the small intestine, leading to the formation of smaller oligosaccharides that can be further hydrolyzed to glucose for absorption. The intact this compound molecule is likely to have low intestinal permeability. The undigested portion serves as a fermentable substrate for the gut microbiota, contributing to the production of beneficial short-chain fatty acids. While its direct impact on metabolic signaling pathways requires further investigation, its role as a potential prebiotic is evident. The experimental protocols detailed in this guide provide a framework for future research to elucidate the specific quantitative aspects of this compound metabolism and its physiological consequences. This knowledge will be invaluable for the development of functional foods and novel therapeutic strategies targeting carbohydrate metabolism and gut health.

References

- 1. researchgate.net [researchgate.net]

- 2. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 3. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. pure.au.dk [pure.au.dk]

- 6. researchgate.net [researchgate.net]

- 7. Microtubule-mediated GLUT4 trafficking is disrupted in insulin-resistant skeletal muscle | eLife [elifesciences.org]

- 8. Sustained exposure of L6 myotubes to high glucose and insulin decreases insulin-stimulated GLUT4 translocation but upregulates GLUT4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alpha-1,4 Glycosidic Linkages in Maltooctaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose, a linear oligosaccharide composed of eight glucose units, serves as a significant model compound in carbohydrate chemistry and biochemistry. The constituent glucose monomers are linked by α-1,4 glycosidic bonds, which dictate the overall three-dimensional structure, chemical properties, and biological function of the molecule. An in-depth understanding of these linkages is paramount for research in enzymology, drug delivery, and food science. This guide provides a technical overview of the alpha-1,4 glycosidic linkages in this compound, including their structural characteristics, methods for their analysis, and their role in metabolic pathways.

Structural Characteristics of the Alpha-1,4 Glycosidic Linkage

The alpha-1,4 glycosidic bond is formed between the anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "alpha" designation indicates that the bond is on the opposite side of the glucose ring from the C6 carbon. This specific linkage imparts a natural helical conformation to maltooligosaccharides like this compound.

Quantitative Data on Alpha-1,4 Glycosidic Linkages

| Parameter | Typical Value | Description |

| C1-O4 Bond Length | ~1.42 Å | The covalent bond distance between the anomeric carbon of one glucose and the oxygen of the hydroxyl group on the C4 of the adjacent glucose. |

| O4-C4 Bond Length | ~1.43 Å | The covalent bond distance between the glycosidic oxygen and the fourth carbon of the adjacent glucose. |

| C1-O-C4 Bond Angle | ~116° | The angle formed by the anomeric carbon, the glycosidic oxygen, and the fourth carbon of the next glucose unit. |

| Phi (φ) Torsion Angle (O5-C1-O4-C4) | Variable | Describes the rotation around the C1-O4 bond. The preferred conformations are influenced by steric hindrance and solvent interactions. |

| Psi (ψ) Torsion Angle (C1-O4-C4-C5) | Variable | Describes the rotation around the O4-C4 bond. Along with phi, it determines the overall conformation of the polysaccharide chain. |

Note: The torsion angles (phi and psi) are flexible and contribute to the helical structure of this compound. Molecular dynamics simulations are often employed to study the conformational space of these linkages.

Experimental Protocols for the Analysis of this compound

The characterization of this compound and its α-1,4 glycosidic linkages relies on a combination of chromatographic and spectroscopic techniques, as well as enzymatic assays.

Enzymatic Hydrolysis of this compound

This protocol outlines the use of α-amylase to hydrolyze the α-1,4 glycosidic bonds in this compound, a fundamental experiment for functional and structural studies.

Materials:

-

This compound solution (1 mg/mL in deionized water)

-

α-Amylase from Aspergillus oryzae (1 U/mL in appropriate buffer)

-

Sodium phosphate buffer (50 mM, pH 6.9)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.4 mL of sodium phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the α-amylase solution.

-

Incubate the reaction at 37°C. Aliquots can be taken at various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

To stop the reaction in each aliquot, add 1 mL of DNS reagent and heat in a boiling water bath for 5-15 minutes.

-

After cooling to room temperature, measure the absorbance at 540 nm.

-

The increase in absorbance corresponds to the release of reducing sugars, indicating the hydrolysis of α-1,4 glycosidic bonds. A standard curve using known concentrations of maltose should be prepared for quantification.

Chromatographic Analysis by UPLC-ELSD

Ultra-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (UPLC-ELSD) is a powerful technique for the separation and quantification of maltooligosaccharides.

Instrumentation and Columns:

-

UPLC system equipped with a binary solvent manager, sample manager, and an ELSD.

-

An amide-based HILIC (Hydrophilic Interaction Chromatography) column is typically used for separation.

Mobile Phase and Gradient:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with a small percentage of a modifier like triethylamine (e.g., 0.1%) to improve peak shape.

-

A gradient elution is typically employed, starting with a high concentration of acetonitrile and gradually increasing the water content to elute the larger oligosaccharides.

Sample Preparation:

-

Dissolve the this compound sample in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

ELSD Settings:

-

Nebulizer Temperature: Optimized for the mobile phase composition (e.g., 30-50°C).

-

Evaporator (Drift Tube) Temperature: Optimized for the mobile phase composition (e.g., 50-80°C).

-

Gas (Nitrogen) Flow Rate: Adjusted to ensure proper nebulization and evaporation.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be compared to a standard for identification.

-

The peak area from the ELSD is proportional to the concentration of the analyte.

Linkage Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the glycosidic linkages.

Sample Preparation:

-

Dissolve 1-5 mg of the this compound sample in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

NMR Experiments:

-

1D ¹H NMR: Provides information on the anomeric protons, which are sensitive to the linkage type and position. The chemical shift and coupling constants of the anomeric protons are characteristic of the α-1,4 linkage.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each glucose residue, aiding in the assignment of all proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single glucose residue).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for identifying the glycosidic linkage, as it will show a correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. For an α-1,4 linkage, a NOE is expected between the anomeric proton (H1) of one glucose unit and the H4 proton of the adjacent unit.

Role of this compound in Glycogen Metabolism

This compound and other maltooligosaccharides are intermediates in the metabolism of glycogen, the primary storage form of glucose in animals. The enzymatic machinery responsible for glycogen synthesis (glycogenesis) and breakdown (glycogenolysis) acts on the α-1,4 and α-1,6 glycosidic bonds.

Glycogenolysis and Glycogenesis Signaling Pathway

The following diagram illustrates the key enzymatic steps in glycogen metabolism.

Caption: Key enzymatic steps in glycogen synthesis and breakdown.

Conclusion

The alpha-1,4 glycosidic linkage is the defining structural feature of this compound, imparting it with specific chemical and physical properties that are of interest to researchers in various scientific disciplines. A thorough understanding of this linkage, facilitated by the experimental techniques outlined in this guide, is crucial for advancing our knowledge in areas such as enzyme kinetics, carbohydrate-based drug development, and the study of metabolic disorders. The interplay of enzymes in the glycogen metabolism pathway highlights the biological significance of precisely controlled formation and cleavage of these bonds.

Maltooctaose solubility and stability in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Maltooctaose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound as an excipient or in other pharmaceutical applications. This document consolidates available quantitative data, presents detailed experimental protocols for characterization, and includes visual workflows to guide experimental design.

Solubility of this compound

The solubility of an excipient is a critical parameter in formulation development, influencing dissolution rates, bioavailability, and manufacturing processes. This compound, a maltooligosaccharide with a degree of polymerization (DP) of eight, is generally considered to be water-soluble due to its numerous hydroxyl groups which can form hydrogen bonds with water. However, its solubility is expected to be lower than that of smaller maltooligosaccharides like maltose or maltotriose.[1]

Quantitative Solubility Data

Quantitative data on the solubility of this compound across a range of temperatures and pH values is limited in publicly available literature. One source indicates a solubility of 150 mg/mL in water, although the specific conditions are not provided.[2] The following table summarizes the available data for this compound and provides context with data for related maltooligosaccharides.

Table 1: Aqueous Solubility of this compound and Related Compounds

| Compound | Degree of Polymerization (DP) | Solubility in Water | Temperature (°C) | pH |

| Glucose | 1 | 90.9 g / 100 mL | 25 | Neutral |

| Maltose | 2 | 44.3 g / 100 mL | 20 | Neutral |

| This compound | 8 | 150 mg/mL (15 g / 100 mL) | Not Specified | Not Specified |

Experimental Protocol for Determining this compound Solubility

The following protocol describes a standard isothermal shake-flask method for determining the equilibrium solubility of this compound in aqueous solutions.

Objective: To determine the solubility of this compound in aqueous solutions at various temperatures and pH values.

Materials:

-

High-purity this compound

-

Deionized or distilled water

-

Buffer solutions (e.g., citrate, phosphate, borate) to cover a pH range of 2-10

-

Thermostatically controlled shaking water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Prepare a series of buffer solutions at the desired pH values.

-

For each temperature and pH condition, add an excess amount of this compound to a known volume of the corresponding buffer in a sealed vial. An excess is ensured by observing a solid phase remaining at the end of the experiment.

-

-

Equilibration:

-

Place the vials in a shaking water bath set to the desired temperature.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted samples by HPLC-RID or HPLC-ELSD.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or g/100g of water.

-

Present the data in a tabular format, clearly indicating the temperature and pH for each solubility value.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for this compound solubility determination.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily governed by the rate of hydrolysis of its α-1,4 glycosidic bonds. This hydrolysis results in the formation of smaller maltooligosaccharides and ultimately glucose. The rate of this degradation is highly dependent on pH and temperature.

Quantitative Stability Data

Table 2: Hydrolysis Rate Constants for Maltooligosaccharides in Subcritical Water at 10 MPa

| Maltooligosaccharide | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| Maltotriose (DP3) | 200 | 0.015 |

| 220 | 0.045 | |

| 240 | 0.12 | |

| 260 | 0.28 | |

| Maltotetraose (DP4) | 200 | 0.022 |

| 220 | 0.065 | |

| 240 | 0.17 | |

| 260 | 0.40 | |

| Maltopentaose (DP5) | 200 | 0.028 |

| 220 | 0.080 | |

| 240 | 0.22 | |

| 260 | 0.52 | |

| Maltohexaose (DP6) | 200 | 0.033 |

| 220 | 0.095 | |

| 240 | 0.26 | |

| 260 | 0.60 |

Data adapted from Khajavi et al. (2006). Note that these conditions are extreme and hydrolysis rates will be significantly lower under typical pharmaceutical processing and storage conditions.

Experimental Protocol for Determining this compound Stability

The following protocol outlines a method for assessing the hydrolytic stability of this compound in aqueous solutions.

Objective: To determine the rate of hydrolysis of this compound as a function of pH and temperature.

Materials:

-

High-purity this compound

-

Deionized or distilled water

-

Buffer solutions (e.g., citrate, phosphate, borate) to cover a pH range of 2-10

-

Thermostatically controlled water bath or oven

-

HPLC system with RID or ELSD and a column suitable for separating maltooligosaccharides (e.g., an amino-based column)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Study Solutions:

-

Prepare a stock solution of this compound of a known concentration in deionized water.

-

In separate volumetric flasks, dilute the stock solution with the appropriate buffer solutions to achieve the desired final concentrations and pH values.

-

-

Stability Study Setup:

-

Dispense aliquots of each solution into multiple sealed vials for each time point to avoid repeated opening of the same vial.

-

Place the vials in thermostatically controlled environments set to the desired temperatures.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and longer for more stable conditions), remove one vial for each condition.

-

If the reaction is to be stopped, immediately cool the vial in an ice bath and/or neutralize the solution. For most conditions, immediate analysis or refrigeration is sufficient.

-

-

Quantification:

-

Analyze the samples by HPLC to separate and quantify the remaining this compound and the formation of its degradation products (e.g., maltose, maltotriose, etc.).

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The slope of the line will be equal to the negative of the rate constant (-k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Determine the activation energy (Ea) of the hydrolysis reaction by conducting the study at several temperatures and using the Arrhenius equation.

-

Experimental Workflow for Stability Assessment

Caption: Workflow for this compound stability assessment.

References

Maltooctaose: A Technical Guide to its Discovery, Analysis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose is a linear oligosaccharide composed of eight glucose units linked by α-1,4 glycosidic bonds. As a member of the maltooligosaccharide (MOS) family, it serves as a valuable research tool in glycobiology and a potential component in various biotechnological applications. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its production and analysis, and a summary of its known biological interactions. While research into the direct role of this compound in cellular signaling is limited, this guide explores its function as a substrate for various enzymes and its interactions with carbohydrate-binding proteins.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the broader study of maltooligosaccharides, which are products of starch hydrolysis. Research into the composition and properties of oligosaccharides for food applications began in earnest between 1970 and 1975. The isolation and characterization of individual maltooligosaccharides, including this compound, became feasible with the development of advanced separation and analytical techniques, particularly chromatography.

While a singular "discovery" of this compound is not documented, its identification emerged from the systematic analysis of starch hydrolysates. Early studies focused on the enzymatic degradation of starch and the subsequent separation of the resulting oligosaccharides. The ability to produce and purify specific-length maltooligosaccharides, such as this compound, has been a significant advancement, enabling more detailed studies of their physicochemical properties and biological activities. A notable milestone in this area was the development of methods for the enzymatic preparation of specific-length maltooligosaccharides from cyclodextrins.[1]

Physicochemical Properties

This compound shares general properties with other maltooligosaccharides, such as high solubility in water, low viscosity in solution, and a mildly sweet taste.[2] Specific quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C48H82O41 | [3] |

| Molecular Weight | 1315.14 g/mol | [3] |

| CAS Number | 66567-45-1 | [3] |

| Purity (by HPLC) | >99% | [4] |

Experimental Protocols

Enzymatic Preparation of this compound

A highly specific method for the preparation of this compound involves the enzymatic ring-opening of γ-cyclodextrin using a thermostable amylase from the hyperthermophilic archaeon Pyrococcus furiosus.[1]

Materials:

-

γ-Cyclodextrin

-

Thermostable amylase from Pyrococcus furiosus

-

Sodium acetate buffer (pH 5.5)

-

Deionized water

Protocol:

-

Prepare a solution of γ-cyclodextrin in sodium acetate buffer.

-

Add the thermostable amylase to the cyclodextrin solution. The optimal enzyme-to-substrate ratio should be determined empirically.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 80-100°C).

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (indicated by the disappearance of the γ-cyclodextrin spot/peak and the appearance of the this compound spot/peak), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Proceed with the purification of this compound from the reaction mixture.

Experimental Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound from γ-cyclodextrin.

Purification of this compound

Following enzymatic synthesis, this compound can be purified from the reaction mixture, which may contain unreacted substrate, enzyme, and smaller maltooligosaccharides, using chromatographic techniques.

Materials:

-

Crude this compound solution

-

Gel filtration chromatography column (e.g., Bio-Gel P-2)

-

Deionized water (as eluent)

-

Fraction collector

-

HPLC system for purity analysis

Protocol:

-

Concentrate the crude this compound solution.

-

Load the concentrated solution onto a pre-equilibrated gel filtration chromatography column.

-

Elute the column with deionized water at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Analyze the fractions for the presence of this compound using TLC or HPLC.

-

Pool the fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain pure this compound powder.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of this compound.

-

Column: Amino-bonded silica column (e.g., Chromolith® NH2).[5]

-

Mobile Phase: Acetonitrile and water gradient. A typical gradient might be 65:35 (acetonitrile:water).[5]

-

Flow Rate: 1 mL/min.[5]

-

Detection: Refractive index (RI) detector or UV detector at 190 nm.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used for the structural elucidation of this compound. 1H and 13C NMR spectra provide detailed information about the glucose units and the α-1,4 glycosidic linkages.

-

Solvent: Deuterium oxide (D2O).

-

Spectra: 1D 1H NMR, 2D COSY, TOCSY, HSQC, and HMBC experiments are typically performed to assign all proton and carbon signals.[6][7] The anomeric proton signals are characteristic and appear in a distinct region of the 1H NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Method: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide information about the sequence of monosaccharide units.[8][9][10][11]

Biological Significance and Interactions

While a direct role for this compound in specific cellular signaling pathways has not been extensively documented in the current literature, its biological significance can be understood through its interactions with various proteins.

Interaction with Enzymes

This compound serves as a substrate for a variety of carbohydrate-active enzymes, which is crucial for its metabolism and for its utility in biochemical assays.

-

α-Amylases: These enzymes hydrolyze the α-1,4 glycosidic bonds of this compound, breaking it down into smaller maltooligosaccharides and glucose.

-

β-Amylases: These enzymes act on the non-reducing end of this compound to produce maltose.

-

Amyloglucosidase (Glucoamylase): This enzyme hydrolyzes the α-1,4 and α-1,6 glycosidic linkages from the non-reducing end to release glucose.

-

Glycosyltransferases: this compound can act as an acceptor substrate for some glycosyltransferases, which are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule.[12][13][14] This is a key process in the synthesis of more complex carbohydrates. The crystal structure of a 4,6-α-glucanotransferase has been modeled with this compound as a possible donor substrate.[15]

-

Branching Enzymes: The crystal structure of the this compound-bound branching enzyme from E. coli has been reported, providing insights into the mechanism of glycogen biosynthesis.[16][17]

References

- 1. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 4. This compound DP8 (>99% HPLC) [elicityl-oligotech.com]

- 5. HPLC Analysis of Linear Oligosaccharides on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosyltransferase - Wikipedia [en.wikipedia.org]

- 14. Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity [mdpi.com]

Methodological & Application

Application Notes and Protocols for Maltooctaose in Alpha-Amylase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltooctaose as a substrate for alpha-amylase assays. While specific protocols detailing the use of this compound are not widely published, this document outlines a robust, adaptable protocol based on established methods for similar maltooligosaccharide substrates. This compound, a linear oligosaccharide consisting of eight α-1,4 linked glucose units, offers a well-defined substrate for precise kinetic studies of alpha-amylase activity, which is crucial in fundamental research and for the screening of potential therapeutic inhibitors in drug development.

I. Introduction

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides, such as starch and glycogen. The activity of these enzymes is a key target in various fields, including the food industry, biotechnology, and medicine. In drug development, the inhibition of human pancreatic alpha-amylase is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia.

The use of a well-defined oligosaccharide substrate like this compound, as opposed to heterogeneous substrates like starch, allows for more precise and reproducible kinetic analysis of alpha-amylase activity. This is particularly valuable for the characterization of enzyme kinetics and the high-throughput screening of alpha-amylase inhibitors.

II. Enzymatic Reaction Pathway

Alpha-amylase cleaves the internal α-1,4-glycosidic bonds of this compound, resulting in a mixture of smaller oligosaccharides. The specific products can vary depending on the source of the alpha-amylase and the reaction conditions. The overall reaction increases the number of reducing ends, which can be quantified to determine enzyme activity.

III. Quantitative Data Summary

| Parameter | Value (for Maltopentaose) | Enzyme Source | Notes |

| Michaelis Constant (Km) | 0.48 mmol/L[1][2] | Unspecified α-Amylase | Indicates the substrate concentration at which the reaction rate is half of Vmax. |

| Assay Principle | NADP-coupled continuous method[1] | Unspecified α-Amylase | The reaction kinetics were found to be zero-order after an initial lag phase. |

| Interference | No interference from endogenous glucose when total NADP turnover is less than 0.25 mmol/L[1] | Unspecified α-Amylase | Important for assays using biological samples. |

IV. Experimental Protocols

The following protocols are adapted from established methods for alpha-amylase assays using starch and other maltooligosaccharides. Researchers should optimize these protocols for their specific experimental conditions.

A. General Alpha-Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method relies on the quantification of reducing sugars produced upon the hydrolysis of this compound. The DNS reagent reacts with the reducing ends of the resulting oligosaccharides to produce a colored product that can be measured spectrophotometrically.

1. Materials and Reagents:

-

This compound

-

Alpha-amylase (e.g., human pancreatic, salivary, or bacterial)

-

20 mM Sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl[3][4]

-

Sodium hydroxide (NaOH)

-

Maltose (for standard curve)

-

Spectrophotometer

-

Water bath

2. Preparation of Reagents:

-

Substrate Solution (e.g., 1% w/v this compound): Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer. The optimal concentration should be determined experimentally and should ideally be well above the Km value.

-

Enzyme Solution: Prepare a stock solution of alpha-amylase in a suitable buffer (e.g., the assay buffer) and dilute to the desired concentration just before use. The optimal enzyme concentration should result in a linear reaction rate over the desired time course.

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dissolve. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle.

-

Maltose Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0 to 10 µmoles/mL) in the assay buffer to generate a standard curve.[5]

3. Assay Procedure:

-

Pipette 0.5 mL of the this compound substrate solution into a series of test tubes.

-

Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube and mix.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 1.0 mL of the DNS reagent.

-

Boil the tubes in a water bath for 5-15 minutes to allow for color development.[3]

-

Cool the tubes to room temperature and add 9 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme.

-

Determine the amount of reducing sugar produced by comparing the absorbance to the maltose standard curve.

4. Calculation of Enzyme Activity:

One unit of alpha-amylase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar (as maltose equivalents) per minute under the specified assay conditions.

B. Alpha-Amylase Inhibitor Screening Assay

This protocol can be used to screen for potential inhibitors of alpha-amylase activity.

1. Materials and Reagents:

-

All materials from the general activity assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Acarbose).

2. Assay Procedure:

-

In a 96-well plate or microcentrifuge tubes, add a small volume (e.g., 1-5 µL) of the test compound or control inhibitor solution.

-

Add the diluted enzyme solution and pre-incubate for a set time (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the this compound substrate solution.

-

Follow the remaining steps of the general activity assay (incubation, stopping the reaction, color development, and absorbance reading).

-

Calculate the percentage of inhibition for each compound compared to a control reaction with no inhibitor.

V. Experimental Workflow and Logic

The following diagram illustrates the general workflow for conducting an alpha-amylase assay using this compound as a substrate.

VI. Conclusion

This compound serves as a valuable, well-defined substrate for the detailed study of alpha-amylase kinetics and for the screening of potential inhibitors. The protocols provided here, adapted from established methodologies, offer a solid foundation for researchers to develop and optimize alpha-amylase assays tailored to their specific needs. The use of a defined oligosaccharide like this compound will contribute to more reproducible and precise data in both basic research and drug development applications.

References

- 1. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] α-Amylase Determination Using Maltopentaose as Substrate | Semantic Scholar [semanticscholar.org]

- 3. static.igem.wiki [static.igem.wiki]

- 4. rsc.org [rsc.org]

- 5. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

Application Notes and Protocols for Utilizing Maltooctaose in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose, a linear oligosaccharide composed of eight α-1,4-linked D-glucose units, serves as a specific substrate for various carbohydrate-active enzymes, most notably α-amylases and branching enzymes. Its well-defined structure, in contrast to heterogeneous polysaccharides like starch, makes it an excellent tool for detailed enzyme kinetic studies. The use of this compound allows for precise determination of key kinetic parameters such as the Michaelis constant (K_m_), maximum velocity (V_max_), and catalytic constant (k_cat_). These parameters are crucial for characterizing enzyme function, elucidating catalytic mechanisms, and screening for potential inhibitors in drug development.

This document provides detailed protocols for two common methods for studying the kinetics of enzymes acting on this compound: a continuous coupled-enzyme spectrophotometric assay and a stopped assay measuring reducing sugars.

Data Presentation

Quantitative kinetic data should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing key kinetic parameters for an enzyme with this compound as the substrate.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions (pH, Temp.) | Reference |

| [Example: Porcine Pancreatic α-Amylase] | This compound | Value to be determined | Value to be determined | Value to be determined | Value to be determined | pH 6.9, 37°C | [Internal Data] |

| [Enzyme of Interest] | This compound | ||||||

| [Enzyme of Interest] | [Alternative Substrate] |

Note: Specific kinetic values for this compound are often enzyme-specific and may need to be determined experimentally using the protocols outlined below.

Experimental Protocols

Two primary methods for assaying enzyme activity with this compound are detailed below. The choice of method depends on the specific research question, available equipment, and desired throughput.

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay for α-Amylase Activity

This method provides a continuous, real-time measurement of α-amylase activity by coupling the hydrolysis of this compound to the production of a chromophore that can be monitored spectrophotometrically.

Principle:

α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are further hydrolyzed to glucose by α-glucosidase. The resulting glucose is then phosphorylated by hexokinase, and the product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-amylase activity.

Materials and Reagents:

-

This compound solution (prepare a stock solution of known concentration in assay buffer)

-

α-Amylase (e.g., from porcine pancreas or human saliva)

-

HEPES buffer (100 mM, pH 7.0)

-

Reagent 1 (R1):

-

HEPES buffer (100 mM, pH 7.0)

-

This compound (variable concentrations for kinetic studies)

-

α-Glucosidase (≥ 10 U/mL)

-

Adenosine 5'-triphosphate (ATP) (≥ 2 mM)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) (≥ 2 mM)

-

Magnesium chloride (MgCl₂) (≥ 5 mM)

-

Sodium Azide (0.05% w/v) as a preservative

-

-

Reagent 2 (R2):

-

HEPES buffer (100 mM, pH 7.0)

-

Hexokinase (≥ 40 U/mL)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (≥ 40 U/mL)

-

Sodium Azide (0.05% w/v)

-

-

Spectrophotometer (UV-Vis, capable of reading at 340 nm and maintaining a constant temperature)

-

Cuvettes or microplate reader

Procedure:

-

Reagent Preparation: Prepare R1 and R2 as described above. Store at 2-8°C.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

-

Reaction Mixture: In a cuvette or microplate well, mix 200 µL of R1 with 50 µL of R2.

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose.

-